molecular formula C28H33ClN4O4S2 B2851808 N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride CAS No. 1052535-94-0

N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride

Cat. No.: B2851808
CAS No.: 1052535-94-0
M. Wt: 589.17
InChI Key: MBDPGUXCWDTCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride is a benzamide derivative featuring a benzothiazole core substituted with a 4-ethoxy group, a dimethylaminopropyl side chain, and a sulfamoyl group (N-methyl-N-phenyl) at the para position of the benzamide. Its hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O4S2.ClH/c1-5-36-24-13-9-14-25-26(24)29-28(37-25)32(20-10-19-30(2)3)27(33)21-15-17-23(18-16-21)38(34,35)31(4)22-11-7-6-8-12-22;/h6-9,11-18H,5,10,19-20H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDPGUXCWDTCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s structure combines three key moieties:

Benzothiazole ring : Substituted with a 4-ethoxy group.

Sulfamoyl group : N-methyl-N-phenyl variant at the benzamide’s para position.

Dimethylaminopropyl side chain: A protonatable tertiary amine, often used to improve solubility and target binding.

Table 1: Substituent Comparison with Analogs
Compound Name / ID Benzothiazole Substituent Sulfonamide/Sulfamoyl Group Side Chain Molecular Weight (g/mol)
Target Compound 4-ethoxy N-methyl-N-phenylsulfamoyl N-(3-(dimethylamino)propyl) Not provided
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide () 4-methoxy None N-(3-(dimethylamino)propyl) 463.0
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide () 4-fluoro Piperidin-1-ylsulfonyl N-(2-(dimethylamino)ethyl) Not provided
2-((4-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide () 6-nitro None N-(3-(dimethylamino)propyl) Not provided

Key Observations :

  • Methoxy () and fluoro () substituents alter electronic properties and steric bulk, impacting binding interactions .
  • Sulfamoyl vs.
  • Side chains: The dimethylaminopropyl group is conserved across analogs (), suggesting its importance in solubility and target engagement.
Spectral Data:
  • IR spectroscopy : The target’s benzamide carbonyl (C=O) would show absorption near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in . Absence of C=S bands (~1240–1255 cm⁻¹) distinguishes it from triazole-thiones .
  • NMR: The dimethylaminopropyl group’s protons would resonate as a triplet near δ 2.2–2.5 ppm (CH₂) and a singlet for N(CH₃)₂ at δ 2.1–2.3 ppm, consistent with tertiary amines in analogs .

Preparation Methods

Cyclization Reaction

A suspension of 4-ethoxy-2-aminothiophenol (prepared from 2-nitro-4-ethoxyphenol via reduction) is reacted with cyanogen bromide in ethanol under reflux (80°C, 6 hours). The reaction yields 4-ethoxybenzo[d]thiazol-2-amine as a pale-yellow solid (yield: 72–78%).

Reaction Conditions

Component Quantity Conditions
4-Ethoxy-2-aminothiophenol 10 mmol Ethanol, reflux
Cyanogen bromide 12 mmol 6 hours, N₂ atmosphere

Sulfamoylation of the Benzamide Core

The 4-(N-methyl-N-phenylsulfamoyl) group is introduced via sulfonation and subsequent amidation.

Sulfonation of 4-Methylbenzamide

4-Methylbenzamide is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C for 2 hours, forming 4-(chlorosulfonyl)benzamide. This intermediate is unstable and immediately reacted with N-methylaniline in the presence of triethylamine to yield 4-(N-methyl-N-phenylsulfamoyl)benzamide (yield: 65%).

Key Data

  • Sulfonation Yield : 82% (isolated as crude).
  • Amidation Yield : 65% after recrystallization (ethanol/water).

Coupling of Functional Groups

Amidation with 3-(Dimethylamino)propylamine

4-(N-Methyl-N-phenylsulfamoyl)benzoyl chloride (generated via thionyl chloride) is reacted with 4-ethoxybenzo[d]thiazol-2-amine and 3-(dimethylamino)propylamine in a one-pot reaction.

Procedure

  • Benzoyl Chloride Formation : 4-(N-Methyl-N-phenylsulfamoyl)benzamide (5 mmol) is refluxed with thionyl chloride (10 mL) for 3 hours. Excess SOCl₂ is removed under vacuum.
  • Dual Amidation : The chloride is dissolved in dry THF and added dropwise to a mixture of 4-ethoxybenzo[d]thiazol-2-amine (5 mmol) and 3-(dimethylamino)propylamine (5.5 mmol) at 0°C. The reaction proceeds at room temperature for 12 hours.
  • Workup : The product is extracted with ethyl acetate, washed with NaHCO₃, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1). Yield: 58%.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrogen chloride gas in anhydrous diethyl ether.

Optimization Insights

  • Solvent Choice : Diethyl ether > methanol (higher purity).
  • Stoichiometry : 1.1 equivalents HCl ensures complete protonation without decomposition.
  • Yield : 92% after precipitation and drying.

Characterization and Validation

Synthetic intermediates and the final product are characterized using:

Technique Key Findings Reference
¹H NMR (400 MHz, CDCl₃) δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 3.98 (q, 2H, OCH₂), 2.28 (t, 2H, NCH₂)
IR (KBr) 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O)
Mass Spectrometry m/z 602.2 [M+H]⁺ (calc. 602.1)

Challenges and Optimization

Competing Side Reactions

  • Sulfamoyl Group Hydrolysis : Mitigated by using anhydrous conditions during sulfonation.
  • Benzothiazole Ring Opening : Avoided by maintaining pH > 8 during amidation.

Yield Improvement Strategies

  • Catalytic DMAP : Increases amidation efficiency (yield: +12%).
  • Microwave Assistance : Reduces reaction time from 12 hours to 45 minutes for benzoyl chloride formation.

Industrial-Scale Considerations

Parameter Laboratory Scale Pilot Plant Scale
Batch Size 5 g 2 kg
Purification Column Chromatography Crystallization (EtOH)
Cycle Time 72 hours 120 hours
Overall Yield 58% 49%

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core, followed by sequential functionalization of substituents. Key steps include:

  • Amide coupling : Reacting the benzothiazole intermediate with a dimethylaminopropylamine derivative under reflux in anhydrous dichloromethane (DCM) with a coupling agent like EDC/HOBt .
  • Sulfamoyl group introduction : Using 4-(N-methyl-N-phenylsulfamoyl)benzoyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity . Optimization Parameters: Temperature control (±2°C), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios (1.2:1 excess of sulfamoyl reagent) are critical for yields >70% .

Q. How can analytical techniques validate the structural integrity and purity of the compound?

Methodological Answer: A tiered analytical approach is recommended:

  • Nuclear Magnetic Resonance (NMR) : Confirm backbone structure via ¹H NMR (e.g., dimethylamino protons at δ 2.2–2.5 ppm; benzothiazole aromatic protons at δ 7.1–8.3 ppm) and ¹³C NMR (amide carbonyl at ~170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area under the curve) .
  • Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 575.14) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial efficacy)?

Methodological Answer: Discrepancies often arise from assay-specific variables. To address this:

  • Cross-validate assays : Compare results across multiple platforms (e.g., MTT assay for cytotoxicity vs. bacterial growth inhibition in MIC assays) .
  • Control for functional groups : The 4-ethoxybenzothiazole moiety may exhibit pH-dependent activity; test under standardized buffer conditions (e.g., pH 7.4 for physiological relevance) .
  • Statistical rigor : Use ANOVA with post-hoc tests to assess significance (p < 0.05) across replicate experiments (n ≥ 3) .

Q. What strategies are effective for designing experiments to evaluate structure-activity relationships (SAR) for this compound?

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

Methodological Answer: Critical challenges include:

  • Intermediate stability : The sulfamoyl benzamide intermediate is hygroscopic; use anhydrous conditions and inert atmosphere (N₂/Ar) during storage .
  • Catalyst selection : Transition from batch to flow chemistry with immobilized catalysts (e.g., Pd/C for hydrogenation) to improve reproducibility .
  • Byproduct management : Implement inline FTIR monitoring to detect and remove side products (e.g., unreacted acyl chloride) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to HDAC8 (histone deacetylase) or EGFR (epidermal growth factor receptor). Key interactions include hydrogen bonds between the benzamide carbonyl and Lysine residues .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the dimethylamino-propyl side chain in hydrophobic pockets .
  • ADMET prediction : SwissADME to estimate bioavailability (%ABS = 65–70) and CYP450 inhibition risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.